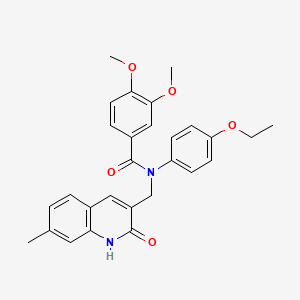
N-(4-acetamidophenyl)-2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-acetamidophenyl)-2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, commonly known as AIO-178, is a chemical compound that has been extensively studied for its potential applications in scientific research. AIO-178 is a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in regulating insulin signaling and glucose homeostasis.
Wissenschaftliche Forschungsanwendungen
AIO-178 has been studied extensively for its potential applications in scientific research. One of the major areas of research has been in the field of diabetes and obesity. N-(4-acetamidophenyl)-2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is a negative regulator of insulin signaling, and inhibition of this compound has been shown to improve insulin sensitivity and glucose homeostasis in animal models of diabetes and obesity. AIO-178 has been shown to be a potent inhibitor of this compound and has the potential to be developed as a therapeutic agent for the treatment of diabetes and obesity.
Wirkmechanismus
AIO-178 inhibits N-(4-acetamidophenyl)-2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide by binding to the catalytic site of the enzyme and preventing it from dephosphorylating its substrates. This leads to an increase in insulin signaling and glucose uptake in insulin-sensitive tissues such as muscle and liver. AIO-178 has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Biochemical and physiological effects:
AIO-178 has been shown to have a number of biochemical and physiological effects in animal models of diabetes and obesity. These include improved insulin sensitivity, increased glucose uptake in muscle and liver, reduced hepatic glucose production, and decreased adiposity. AIO-178 has also been shown to have anti-inflammatory effects and to improve lipid metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of AIO-178 is its potency and selectivity for N-(4-acetamidophenyl)-2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide. This makes it a useful tool for studying the role of this compound in insulin signaling and glucose homeostasis. However, AIO-178 has some limitations for lab experiments. It is a relatively large and complex molecule, which can make synthesis and purification challenging. In addition, AIO-178 has poor solubility in aqueous solutions, which can limit its use in certain assays.
Zukünftige Richtungen
There are several future directions for research on AIO-178. One area of research is the development of more potent and selective N-(4-acetamidophenyl)-2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide inhibitors based on the structure of AIO-178. Another area of research is the investigation of the anti-inflammatory and lipid-lowering effects of AIO-178 in animal models of metabolic disease. Finally, the potential therapeutic applications of AIO-178 for the treatment of diabetes and obesity should be further explored in preclinical and clinical studies.
Synthesemethoden
AIO-178 can be synthesized using a multi-step process that involves the reaction of 4-acetamidophenol with 3-isopropyl-1,2,4-oxadiazole-5-carboxylic acid to form the intermediate compound. The intermediate is then coupled with 2-(2-bromo-phenoxy)acetic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to yield the final product.
Eigenschaften
IUPAC Name |
N-(4-acetamidophenyl)-2-[2-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c1-13(2)20-24-21(29-25-20)17-6-4-5-7-18(17)28-12-19(27)23-16-10-8-15(9-11-16)22-14(3)26/h4-11,13H,12H2,1-3H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTRCHPPQOYMIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=CC=CC=C2OCC(=O)NC3=CC=C(C=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(E)-N'-(4-isopropylbenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7718792.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B7718807.png)







